4-(Cyclohexylmethoxy)piperidine hydrochloride
Description
BenchChem offers high-quality 4-(Cyclohexylmethoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclohexylmethoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(cyclohexylmethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIDKNUDQAYVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-81-0 | |
| Record name | Piperidine, 4-(cyclohexylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to the Thermochemical Analysis of 4-(Cyclohexylmethoxy)piperidine Hydrochloride
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development, a thorough understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) is paramount for ensuring its stability, efficacy, and safety. This guide provides a comprehensive technical overview of the essential thermochemical analysis techniques applied to 4-(Cyclohexylmethoxy)piperidine hydrochloride, a key intermediate in medicinal chemistry. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), researchers can elucidate critical thermal properties, including melting point, thermal stability, and decomposition kinetics. This document serves as a practical, in-depth resource, detailing not just the "how" but the "why" behind these experimental choices, empowering scientists to generate robust, reliable data for pre-formulation studies, quality control, and regulatory submissions.
Introduction: The Critical Role of Thermal Analysis in Drug Development
4-(Cyclohexylmethoxy)piperidine hydrochloride is a piperidine derivative with a molecular formula of C12H23N·HCl and a molecular weight of 217.78 g/mol .[1][2] Such compounds often serve as crucial building blocks in the synthesis of novel therapeutic agents.[3] The hydrochloride salt form is frequently chosen for basic drugs to improve aqueous solubility and stability.[4]
Before an API can be advanced into a viable dosage form, its intrinsic physical and chemical properties must be meticulously characterized.[5][6] This process, known as pre-formulation, is a foundational stage in drug development.[6][7] Thermal analysis techniques are indispensable tools in this phase, providing critical insights into how a substance behaves under thermal stress.[5][8] This data informs decisions on manufacturing processes, storage conditions, excipient compatibility, and the prediction of long-term stability.[9]
This guide will focus on two core thermal analysis techniques:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, identifying thermal transitions like melting and crystallization.[10][11][12]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, revealing information about thermal stability, decomposition, and solvent/moisture content.[13][14][15]
By integrating data from these two techniques, a comprehensive thermal profile of 4-(Cyclohexylmethoxy)piperidine hydrochloride can be constructed, mitigating risks in later development stages.[8][16]
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a cornerstone technique for characterizing pharmaceutical solids.[11] It provides quantitative data on the temperatures and heat flows associated with phase transitions, which is vital for purity assessment, polymorphism screening, and stability evaluation.[11][17][18]
The "Why": Rationale for DSC Analysis
For a crystalline solid like a hydrochloride salt, the primary application of DSC is to determine its melting point and enthalpy of fusion. A sharp, well-defined melting endotherm is characteristic of a pure, stable crystalline compound. Broadened peaks or the appearance of multiple transitions can indicate the presence of impurities, different polymorphic forms, or thermal decomposition.[19][20][21] This information is critical for:
-
Purity Assessment: Impurities typically depress and broaden the melting point.[11][22]
-
Polymorphism Detection: Different crystalline forms (polymorphs) of the same compound will have distinct melting points and enthalpies.[11][23][24] Identifying the most stable polymorph is crucial for consistent bioavailability.
-
Drug-Excipient Compatibility: Shifts in the melting peak of the API when mixed with an excipient can indicate a potential interaction, which may compromise the stability of the final formulation.[8][17][24]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure accuracy and reproducibility, adhering to principles outlined in standards like USP General Chapter <891>.[25][26][27]
Instrumentation: A calibrated heat-flux or power-compensation DSC instrument.
Protocol Steps:
-
Calibration: Prior to analysis, calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., Indium). This ensures the accuracy of the measured transition temperatures and heat flow.
-
Sample Preparation: Accurately weigh 2-5 mg of 4-(Cyclohexylmethoxy)piperidine hydrochloride into a clean aluminum DSC pan.
-
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. For this compound, a hermetically sealed pan is recommended to prevent any loss of volatiles before decomposition. A pinhole in the lid may be used if the goal is to study the evolution of volatiles during heating.
-
Reference: Place an empty, sealed aluminum pan on the reference sensor of the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, typically 25 °C.
-
Ramp the temperature at a controlled rate. A rate of 10 °C/min is standard as it offers a good balance between resolution and sensitivity.[5]
-
Heat the sample to a final temperature well above the expected melting point but below extensive decomposition (e.g., 300 °C).
-
Maintain an inert atmosphere by purging the cell with dry nitrogen gas (e.g., at 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Record the heat flow (mW) as a function of temperature (°C). The resulting graph is a DSC thermogram. Analyze the thermogram to determine the onset temperature, peak maximum, and integrated area (enthalpy) of any thermal events.
Visualizing the DSC Workflow
Caption: Workflow for DSC analysis of 4-(Cyclohexylmethoxy)piperidine hydrochloride.
Thermogravimetric Analysis (TGA): Quantifying Thermal Stability
TGA is a fundamental technique for assessing the thermal stability and composition of pharmaceutical materials.[14][28] It works by continuously monitoring the mass of a sample as it is heated in a controlled atmosphere.[13][14]
The "Why": Rationale for TGA Analysis
For a hydrochloride salt, TGA is essential for distinguishing between different types of mass loss and determining the ultimate thermal stability.[13][15] Key questions answered by TGA include:
-
Moisture/Solvent Content: An initial mass loss at temperatures below ~120 °C often corresponds to the loss of adsorbed water or residual solvents from the synthesis process.[5][9][13] This is critical for accurate API quantification and stability.
-
Decomposition Onset: TGA precisely identifies the temperature at which the compound begins to degrade, known as the onset of decomposition.[9][14] This temperature is a critical parameter for defining handling, storage, and processing limits.
-
Confirmation of DSC Events: TGA can clarify events observed in the DSC thermogram. If a DSC endotherm occurs without a corresponding mass loss in the TGA, it is likely a phase transition like melting. If mass loss does occur, the event is related to decomposition or volatilization.[16][29]
Experimental Protocol: A Self-Validating Workflow
This protocol ensures the generation of high-fidelity mass loss data.
Instrumentation: A calibrated thermogravimetric analyzer.
Protocol Steps:
-
Calibration: Calibrate the instrument for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).
-
Sample Preparation: Place 5-10 mg of 4-(Cyclohexylmethoxy)piperidine hydrochloride into a tared TGA pan (typically ceramic or platinum). An even, thin layer is preferred.
-
Instrument Setup: Place the pan onto the TGA balance mechanism within the furnace.
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature, typically 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 or 20 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition is observed.
-
Maintain an inert atmosphere by purging the furnace with dry nitrogen gas (e.g., at 50-100 mL/min) to isolate thermal decomposition from oxidative effects.
-
-
Data Analysis: Record the sample mass (%) as a function of temperature (°C). The first derivative of this curve (DTG) can also be plotted to more clearly show the temperatures at which the rate of mass loss is maximal.
Visualizing the TGA Workflow
Caption: Workflow for TGA analysis of 4-(Cyclohexylmethoxy)piperidine hydrochloride.
Data Synthesis and Pharmaceutical Implications
Individually, DSC and TGA provide valuable data; together, they offer a comprehensive thermal profile.[8][16]
Summary of Expected Thermochemical Data
The following table outlines the key parameters obtained from a combined DSC and TGA analysis.
| Parameter | Technique | Typical Value Range (Illustrative) | Significance in Drug Development |
| Melting Point (Tonset) | DSC | 180 - 220 °C | Purity indicator, polymorph identification.[9][10] |
| Enthalpy of Fusion (ΔHf) | DSC | 80 - 150 J/g | Related to crystallinity and lattice energy. |
| Volatiles Content | TGA | < 1% (below 120 °C) | Quantifies residual water/solvent, impacts stability.[13][15] |
| Decomposition Onset (Tonset) | TGA | > 220 °C | Defines the upper limit for thermal stability.[9][14] |
| Decomposition Profile | TGA | Multi-step mass loss | Provides insight into the degradation pathway. |
Integrated Interpretation
By overlaying the DSC and TGA data, a clear picture emerges. For a typical small molecule hydrochloride salt, one would expect to see:
-
A TGA curve that is flat until a high temperature, indicating good thermal stability and low volatile content.
-
A sharp endotherm in the DSC thermogram corresponding to the melting of the crystal lattice.
-
Immediately following the melting event, a sharp drop in mass on the TGA curve, indicating that decomposition occurs at or shortly after melting. This is a common behavior for such salts.
This combined analysis confirms that the primary endothermic event is indeed melting followed by decomposition, providing a definitive thermal profile.
Conclusion
The thermochemical analysis of 4-(Cyclohexylmethoxy)piperidine hydrochloride using DSC and TGA is a non-negotiable step in its pharmaceutical characterization. These techniques provide essential, quantitative data on the material's melting behavior, purity, and thermal stability. A robust understanding of these properties, gained through the systematic application of the protocols described herein, is fundamental to de-risking the development process. This knowledge enables the rational design of stable formulations, the establishment of appropriate manufacturing and storage conditions, and ultimately, contributes to the delivery of safe and effective medicines.
References
- Vertex AI Search. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use.
- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
- Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
- (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
- European Pharmaceutical Review. (2005, November 11). Why is thermal analysis important to the industry?.
- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- Qualitest - WorldofTest.com. (2024, May 21). Understanding DSC Testing: Principles and Applications.
- Dourado, D. (2019, October 31). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. Biomed J Sci & Tech Res.
- NETZSCH-Gerätebau GmbH. (2023, April 19). Pharmaceutical Preformulation and Thermal Analysis [Video]. YouTube.
- Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025, July 25). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials.
- Slideshare. (n.d.). Thermal analysis for preformulation trials new.
- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
- (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
- Torontech. (2025, May 19). DSC Analysis: A Practical Guide to Thermal Insights.
- IRIS - Unibo. (n.d.). Pharmaceutical Salts.
- ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?.
- NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC.
- Testing Laboratory. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC.
- Global Substance Registration System. (n.d.). 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE.
- PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. CID 85723303.
- IFSC/USP. (2016, April 14). X-Ray diffraction, spectroscopy and thermochemical characterization of the pharmaceutical paroxetine nitrate salt.
- Sigma-Aldrich. (n.d.). 4-(Cyclohexylmethoxy)piperidine hydrochloride.
- Chem-Impex. (n.d.). 4-Cyclohexylpiperidine Hydrochloride.
- (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- BLD Pharm. (n.d.). 4-(Cyclopropylmethoxy)piperidine hydrochloride.
- PubMed. (n.d.). Thermal analysis methods for pharmacopoeial materials.
- US Pharmacopeia (USP). (2014, June 27). <891> Thermal Analysis.
- Scribd. (n.d.). Usp Tga Guid-891.
- ResolveMass Laboratories Inc. (2025, October 2). DSC Analysis in United States.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Pharmaceutical Salts [cris.unibo.it]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thermal analysis for preformulation trials new | PPT [slideshare.net]
- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 9. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 10. qualitest.ae [qualitest.ae]
- 11. quercus.be [quercus.be]
- 12. worldoftest.com [worldoftest.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. torontech.com [torontech.com]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. resolvemass.ca [resolvemass.ca]
- 18. torontech.com [torontech.com]
- 19. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. scribd.com [scribd.com]
- 23. veeprho.com [veeprho.com]
- 24. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 25. testinglab.com [testinglab.com]
- 26. usp.org [usp.org]
- 27. resolvemass.ca [resolvemass.ca]
- 28. veeprho.com [veeprho.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 4-(Cyclohexylmethoxy)piperidine Hydrochloride in Neuroscience Research
Executive Summary
4-(Cyclohexylmethoxy)piperidine hydrochloride (4-CMP·HCl) is a high-value pharmacophoric scaffold used extensively in the design and synthesis of neuroscience chemical probes.[1][2] Structurally, it combines a lipophilic cyclohexyl ether tail with a polar piperidine head group. This specific architecture is recognized as a "privileged structure" in medicinal chemistry, serving as the core binding motif for two critical neuroscience targets: the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) .
This application note details the utility of 4-CMP·HCl in developing dual-target ligands for treating cognitive deficits (Alzheimer’s, Schizophrenia), narcolepsy, and neuropathic pain. It provides a validated workflow for derivatizing this scaffold into high-affinity probes and protocols for their pharmacological validation.
Scientific Background & Mechanism[3][4][5]
The "Privileged Structure" Hypothesis
In neuropharmacology, 4-substituted piperidines are versatile templates. The 4-CMP moiety mimics the structural requirements for binding to deep hydrophobic pockets found in Class A GPCRs and chaperone proteins.
-
Histamine H3 Receptor (H3R): H3R is a presynaptic autoreceptor that inhibits the release of histamine, acetylcholine, and norepinephrine. Antagonists of H3R promote wakefulness and cognitive enhancement. The basic nitrogen of the piperidine ring (in 4-CMP) forms a crucial salt bridge with Aspartic Acid (Asp3.32) in the H3R transmembrane domain, while the cyclohexyl ether occupies the hydrophobic antagonist pocket.
-
Sigma-1 Receptor (σ1R): σ1R is an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling and neuroprotection.[3] The 4-CMP scaffold fits the "positive ionizable group + hydrophobic spacer + hydrophobic tail" pharmacophore required for high-affinity σ1R binding.
Mechanism of Action (Targeted)
When derivatized (typically via N-alkylation), 4-CMP-based probes modulate the following pathways:
-
H3R Antagonism: Blocks constitutive H3R activity
Increased cAMP levels Enhanced neurotransmitter release (Histamine/ACh). -
σ1R Agonism: Promotes σ1R dissociation from BiP (binding immunoglobulin protein)
Chaperoning of IP3 receptors Stabilization of Calcium signaling.
Pathway Visualization
The following diagram illustrates the dual-pathway modulation potential of ligands derived from the 4-CMP scaffold.
Figure 1: Dual mechanism of action for 4-CMP-derived probes. Left: H3R blockade enhances neurotransmission. Right: Sigma-1 activation promotes neuroprotection.[4]
Technical Specifications
| Property | Specification |
| Chemical Name | 4-(Cyclohexylmethoxy)piperidine hydrochloride |
| CAS Number | 84196-16-7 (Free base often cited in synthesis) |
| Molecular Formula | C₁₂H₂₃NO · HCl |
| Molecular Weight | 233.78 g/mol |
| Solubility | Soluble in Water (>20 mg/mL), DMSO, Methanol |
| Purity Grade | >98% (HPLC), suitable for cell culture and synthesis |
| Storage | Desiccate at -20°C; Hygroscopic |
Experimental Protocols
Protocol A: Synthesis of High-Affinity Probes (N-Alkylation)
Purpose: The 4-CMP·HCl salt itself has low affinity. To create a potent neuro-probe, the piperidine nitrogen must be functionalized with a lipophilic linker (e.g., propyl-phenyl chains), a strategy used in drugs like Pitolisant.
Reagents:
-
4-(Cyclohexylmethoxy)piperidine HCl (1.0 eq)
-
Target Alkyl Halide (e.g., 1-bromo-3-chloropropane for linker installation) (1.1 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Acetonitrile (ACN) or DMF (Anhydrous)
-
Potassium Iodide (KI) (Catalytic amount)[5]
Procedure:
-
Free Base Liberation: While the reaction can proceed with the salt using excess base, it is often cleaner to dissolve 4-CMP·HCl in water, basify with NaOH to pH 12, and extract the free amine into DCM. Evaporate DCM to yield the oil.
-
Reaction Setup: In a round-bottom flask, dissolve the 4-CMP free amine (or salt + excess
) in anhydrous ACN. -
Addition: Add the Alkyl Halide and catalytic KI.
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours under nitrogen atmosphere. Monitor via TLC (System: DCM/MeOH 9:1).
-
Workup: Cool to RT, filter off inorganic solids (
), and evaporate the solvent. -
Purification: Purify the residue via Flash Column Chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).
-
Validation: Confirm structure via 1H-NMR and Mass Spectrometry (ESI+).
Protocol B: Radioligand Binding Validation (H3 Receptor)
Purpose: To determine the binding affinity (
Materials:
-
Membrane Source: HEK-293 cells stably expressing human H3R.
-
Radioligand: [
H]-N- -methylhistamine (NAMH) (Specific Activity ~80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Step-by-Step:
-
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a concentration of 5–10
g protein/well. -
Incubation Setup: In a 96-well plate, add:
-
25
L of Test Compound (Concentration range: to M). -
25
L of Radioligand (Final conc. ~1-2 nM). -
150
L of Membrane suspension. -
Non-specific binding control: Include wells with 10
M Thioperamide or Pitolisant.
-
-
Equilibrium: Incubate at 25°C for 60 minutes with gentle shaking.
-
Harvesting: Terminate reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Washing: Wash filters 3x with ice-cold buffer.
-
Quantification: Add scintillation cocktail and count radioactivity (CPM) using a Beta Counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Data Analysis & Interpretation
When evaluating 4-CMP derivatives, researchers should look for the following profiles:
| Compound Type | H3R | Interpretation | |
| 4-CMP (Underivatized) | >10,000 | >5,000 | Inactive Control: Use to validate that the "tail" is required for binding. |
| N-Propyl-Phenyl Derivative | 10 - 100 | 50 - 200 | Dual Ligand: Potential for neuropathic pain applications (synergistic effect). |
| N-Ethyl-Phenoxy Derivative | < 10 | > 1,000 | Selective H3 Antagonist: Ideal for cognitive studies (Alzheimer's models). |
Synthesis Workflow Visualization
The following diagram outlines the logical flow from the raw hydrochloride salt to a functional neuroscience probe.
Figure 2: Step-by-step derivatization workflow for converting the 4-CMP scaffold into active ligands.
References
-
Ligneau, X., et al. (2007). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.
-
Berlin, M., et al. (2011). "Recent advances in the development of histamine H3 receptor antagonists." Journal of Medicinal Chemistry.
-
Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents.
-
Lazewska, D., et al. (2018). "Piperidine-based histamine H3 receptor antagonists: A review of the patent literature (2014-2017)." Expert Opinion on Therapeutic Patents.
-
Ronsisvalle, S., et al. (2016). "Sigma-1 receptor antagonists: a new class of potential analgesics for neuropathic pain." Medicinal Research Reviews.
Disclaimer: This document is for research use only. The compounds described are not approved for human consumption. All synthesis and biological testing must be conducted in accordance with local safety regulations.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. digibug.ugr.es [digibug.ugr.es]
Analytical methods for quantification of 4-(Cyclohexylmethoxy)piperidine hydrochloride in biological matrices
This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated methodology for the quantification of 4-(Cyclohexylmethoxy)piperidine hydrochloride in biological matrices.
Given the molecule's specific physicochemical properties (secondary amine, lack of strong chromophore, amphiphilic nature), this guide prioritizes LC-MS/MS with Mixed-Mode Cation Exchange (MCX) extraction.
Introduction & Analyte Profile
4-(Cyclohexylmethoxy)piperidine is a critical piperidine scaffold often utilized as a building block or intermediate in the synthesis of pharmaceutical agents, including GPCR ligands and kinase inhibitors. Its quantification is typically required for:
-
Pharmacokinetic (PK) Profiling: When the molecule is a metabolite or a fragment of a larger drug.
-
Genotoxic Impurity Screening: Monitoring trace levels of reactive intermediates in final drug products or preclinical formulations.
Physicochemical Challenges
-
Chromophore Absence: The cyclohexyl and piperidine rings are saturated, resulting in negligible UV absorbance above 210 nm. LC-MS/MS is mandatory.
-
Basicity: The secondary amine (piperidine nitrogen) has a predicted pKa of ~10.5–11.0. It exists as a cation at physiological pH.
-
Lipophilicity: The cyclohexylmethoxy tail confers significant hydrophobicity (LogP ~2.5–3.0), making it amenable to reversed-phase chromatography despite the polar amine.
Method Development Strategy
To achieve high sensitivity (LLOQ < 1.0 ng/mL) and selectivity, we utilize the "Catch-and-Release" mechanism of Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
The Logic of Extraction (MCX vs. LLE)
While Liquid-Liquid Extraction (LLE) at high pH (using MTBE or Hexane) is feasible, it often extracts matrix phospholipids that cause ion suppression. MCX SPE is superior here because:
-
Retention: The analyte is positively charged at acidic pH, binding to the sulfonate groups of the sorbent.
-
Interference Removal: Neutral and acidic interferences are washed away with 100% organic solvents while the analyte remains "locked" by ionic interaction.
-
Elution: High pH (Ammonia) neutralizes the amine, breaking the ionic bond and releasing the purified analyte.
Visualization: MCX Extraction Logic
Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of phospholipids and neutral interferences.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Analyte: 4-(Cyclohexylmethoxy)piperidine HCl (Purity >98%).
-
Internal Standard (IS): 4-(Cyclohexylmethoxy)piperidine-d5 (custom synthesis recommended) or a structural analog like 4-(Benzyloxypiperidine) .
-
SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent.
-
Mobile Phases: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide.
Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL). Vortex.
-
Pre-treatment: Add 300 µL of 2% Formic Acid in water . Vortex to mix. Reason: This lowers pH to ~2.5, ensuring the piperidine nitrogen is fully protonated.
-
Conditioning: Condition MCX cartridge with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid . Removes salts and proteins.
-
Wash 2 (Organic): Wash with 1 mL 100% Methanol . Removes neutral lipids and hydrophobic interferences. The analyte remains bound ionically.
-
Elution: Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol . High pH neutralizes the analyte, releasing it.
-
Dry Down: Evaporate eluate under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and centrifuge.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex XB-C18.
-
Why CSH? Charged Surface Hybrid technology provides superior peak shape for basic amines at low pH by minimizing secondary silanol interactions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B Description 0.0 5 Initial Hold 0.5 5 Loading 3.0 90 Elution 4.0 90 Wash 4.1 5 Re-equilibration | 5.5 | 5 | End |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Precursor Ion: m/z 198.2 [M+H]+ (Calculated based on MW ~197.3).
-
MRM Transitions (Must be optimized on instrument):
-
Quantifier: 198.2 → 97.1 (Cyclohexylmethyl cation, likely high intensity).
-
Qualifier: 198.2 → 84.1 (Piperidine ring fragment).
-
Qualifier: 198.2 → 55.1 (Ring fragmentation).
-
Validation Parameters (FDA M10 / ICH M10 Compliance)
To ensure scientific integrity, the method must be validated against the following criteria:
| Parameter | Acceptance Criteria | Experimental Approach |
| Linearity | r² > 0.99 | 8 non-zero standards (e.g., 0.5 – 500 ng/mL). |
| Accuracy | ±15% (±20% at LLOQ) | 5 replicates at LLOQ, Low, Mid, and High QC levels. |
| Precision | CV < 15% (CV < 20% at LLOQ) | Intra-day and Inter-day assessment over 3 runs. |
| Matrix Effect | MF within 0.85 – 1.15 | Compare post-extraction spike vs. neat solution. |
| Recovery | Consistent across levels | Compare pre-extraction spike vs. post-extraction spike. |
Stability Assessment
Given the secondary amine structure, check for N-oxidation or degradation during storage.
-
Bench-top Stability: 4 hours at Room Temperature.
-
Freeze-Thaw: 3 cycles at -80°C to RT.
-
Autosampler Stability: 24 hours at 10°C.
Troubleshooting & Optimization
Issue: Poor Peak Shape (Tailing)
-
Cause: Interaction between the basic amine and residual silanols on the column.
-
Solution: Increase ionic strength of the mobile phase (add 5mM Ammonium Formate) or switch to a CSH (Charged Surface Hybrid) column which repels protons.
Issue: Low Recovery
-
Cause: Incomplete elution from MCX cartridge.
-
Solution: Ensure the elution solvent is sufficiently basic (pH > 11). Freshly prepare 5% NH4OH in Methanol (Ammonia is volatile).
Issue: Carryover
-
Cause: Lipophilic cyclohexyl group sticking to injector loop.
-
Solution: Use a strong needle wash (e.g., ACN:IPA:Water:Formic Acid 40:40:20:0.1).
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
PubChem. (2023).[2] 4-(Cyclohexylmethyl)piperidine hydrochloride (Compound Summary).[2][3] National Center for Biotechnology Information. [Link]
- Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 22-34. (Foundational text on MCX extraction for basic amines).
Sources
LC-MS/MS method development for 4-(Cyclohexylmethoxy)piperidine hydrochloride
Application Note: High-Sensitivity Quantitation of 4-(Cyclohexylmethoxy)piperidine by LC-MS/MS
Introduction & Analytical Challenges
4-(Cyclohexylmethoxy)piperidine (C12H23NO) is a secondary amine building block often utilized in the synthesis of pharmaceutical agents targeting neurological pathways. As a hydrochloride salt, it dissociates in solution, presenting the free base cation (
Core Analytical Challenges:
-
Silanol Interactions: The secondary amine moiety is prone to interacting with free silanol groups on silica-based columns, leading to severe peak tailing and poor reproducibility.
-
Lack of Chromophore: The molecule lacks a strong UV chromophore, making UV/PDA detection insufficient for trace analysis; LC-MS/MS is mandatory.
-
Carryover: Lipophilic amines often adsorb to injector ports and tubing. A rigorous needle wash strategy is required.
This guide outlines a robust protocol using Charged Surface Hybrid (CSH) column technology and Liquid-Liquid Extraction (LLE) to overcome these hurdles.
Method Development Logic (Decision Matrix)
The following decision tree illustrates the critical choices made during the development of this method to ensure robustness and regulatory compliance.
Figure 1: Method Development Decision Matrix. Key mechanistic choices focus on mitigating amine tailing and maximizing ionization efficiency.
Protocol 1: Mass Spectrometry Optimization
Objective: Determine the optimal Multiple Reaction Monitoring (MRM) transitions. Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).
Mechanism:
The protonated molecule (
Step-by-Step Tuning:
-
Stock Preparation: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water (1 mg/mL).
-
Infusion: Dilute to 100 ng/mL in mobile phase. Infuse at 10 µL/min.
-
Q1 Scan: Confirm parent ion
. -
Product Ion Scan: Apply Collision Energy (CE) ramp (10–50 V).
Recommended Transitions:
| Ion Type | Precursor ( | Product ( | CE (V) | Dwell (ms) | Rationale |
| Quantifier | 198.3 | 84.1 | 25 | 50 | Cleavage of piperidine ring (High abundance) |
| Qualifier 1 | 198.3 | 55.1 | 40 | 50 | Ring fragmentation (C4H7+) |
| Qualifier 2 | 198.3 | 116.1 | 15 | 50 | Loss of cyclohexene (Neutral loss) |
Note: Collision energies are instrument-dependent and must be optimized.
Protocol 2: Chromatographic Conditions[1]
Objective: Achieve retention (
The "CSH" Advantage: We utilize a Charged Surface Hybrid (CSH) C18 column. This stationary phase possesses a low-level positive surface charge that electrostatically repels the protonated amine analyte, preventing it from interacting with deep silanols. This results in sharp peaks even under acidic conditions.
LC Parameters:
-
Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C (Higher temp improves mass transfer for amines).
-
Injection Vol: 2–5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load to Column |
| 3.00 | 95 | Elution of Analyte |
| 3.50 | 95 | Column Wash |
| 3.60 | 5 | Return to Initial |
| 5.00 | 5 | Re-equilibration |
Protocol 3: Sample Preparation (Liquid-Liquid Extraction)
Context: For bioanalysis (Plasma/Serum), Protein Precipitation (PPT) is often insufficient due to phospholipid suppression. LLE is preferred for lipophilic bases.
Workflow Logic: Since the analyte is a base, raising the pH of the sample above its pKa (estimated pKa ~10) neutralizes the molecule, making it uncharged and highly soluble in organic solvents, while matrix salts and proteins remain in the aqueous phase.
Figure 2: Liquid-Liquid Extraction Workflow. High pH buffer is critical to drive the analyte into the organic layer.
Reagents:
-
Extraction Buffer: 0.1 M Sodium Carbonate (
), pH ~11. -
Organic Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Reconstitution Solution: 90:10 Water:Acetonitrile + 0.1% Formic Acid.
Validation Criteria (FDA/EMA Alignment)
To ensure scientific integrity, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .[1]
Key Acceptance Criteria:
| Parameter | Requirement | Experimental Check |
| Linearity | 8 non-zero standards. | |
| Accuracy | 5 replicates at LLOQ, Low, Mid, High QC. | |
| Precision | CV | Intra- and Inter-day assessment. |
| Matrix Effect | Matrix Factor (MF) consistent | Compare post-extraction spike vs. neat solution. |
| Recovery | Consistent across range | Compare pre-extraction vs. post-extraction spike. |
| Carryover | Inject blank after ULOQ. |
Critical Control Point:
-
Internal Standard (IS): Use a stable isotope labeled analog (e.g., 4-(Cyclohexylmethoxy)piperidine-d4) if available. If not, use a structural analog like Donepezil (shares piperidine moiety) but verify retention time separation.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 85723303, 4-(Cyclohexylmethyl)piperidine hydrochloride. Retrieved from [Link]
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
Application Notes and Protocols for Utilizing 4-(Cyclohexylmethoxy)piperidine hydrochloride in Central Nervous System (CNS) Drug Discovery
Introduction: The Piperidine Scaffold and the Quest for Novel CNS Therapeutics
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its saturated, heterocyclic structure allows for three-dimensional diversification, enabling precise interactions with a multitude of biological targets.[1] 4-(Cyclohexylmethoxy)piperidine hydrochloride is a derivative that presents an intriguing starting point for novel CNS drug discovery.[2][3] The cyclohexylmethoxy moiety introduces lipophilicity, which can be advantageous for blood-brain barrier (BBB) penetration, a critical hurdle in the development of neurotherapeutics.[4]
The development of drugs for CNS diseases remains a formidable challenge due to the complexity of the brain and the protective nature of the BBB.[4][5][6] Successful CNS drug discovery hinges on a multi-faceted approach, beginning with the identification of a compound's biological target and culminating in the validation of its therapeutic efficacy in relevant disease models.[7]
These application notes provide a comprehensive guide for researchers and drug development professionals on how to approach the initial stages of CNS drug discovery with 4-(Cyclohexylmethoxy)piperidine hydrochloride. We will outline a tiered, logical progression of experiments, from broad-based phenotypic screening and target identification to more focused in vitro and in vivo characterization.
Physicochemical Properties of 4-(Cyclohexylmethoxy)piperidine hydrochloride
A thorough understanding of the compound's physical and chemical properties is fundamental to its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C12H23NO·HCl | [8] |
| Molecular Weight | 217.78 g/mol | [9] |
| Appearance | Off-white crystalline powder | [3] |
| Purity | ≥ 95% | [2] |
| Storage | 0-8 °C | [3] |
Tier 1: Initial Screening for CNS Activity
The primary objective of this initial phase is to ascertain whether 4-(Cyclohexylmethoxy)piperidine hydrochloride exhibits any significant neuroactive properties and to identify its potential molecular targets.
Protocol 1.1: Broad-Based Phenotypic Screening in Neuronal Cell Cultures
Phenotypic screening is a powerful, unbiased approach to identify compounds that induce a desired physiological response in a complex cellular system without a priori knowledge of the molecular target.[10]
Objective: To assess the general neuroactivity of 4-(Cyclohexylmethoxy)piperidine hydrochloride by observing its effects on neuronal network function.
Methodology:
-
Cell Culture: Utilize primary rat cortical neurons or human iPSC-derived neuronal co-cultures to create a physiologically relevant in vitro model.[11]
-
Compound Preparation: Prepare a stock solution of 4-(Cyclohexylmethoxy)piperidine hydrochloride in a suitable vehicle (e.g., sterile water or DMSO). Create a dilution series to test a range of concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Apply the compound dilutions to the mature neuronal cultures. Include a vehicle control and a positive control (e.g., a known neuroactive compound like a GABA receptor agonist or an NMDA receptor antagonist).
-
High-Content Imaging and Analysis: After a suitable incubation period (e.g., 24-72 hours), use high-content imaging to assess various cellular phenotypes, including:
-
Neurite outgrowth and branching
-
Synaptic density (e.g., by staining for synaptophysin and PSD-95)
-
Cell viability and apoptosis (e.g., using live/dead assays)
-
-
Data Analysis: Quantify the changes in these parameters across the different concentrations of the test compound. A significant, dose-dependent change in any of these readouts suggests neuroactivity.
Causality Behind Experimental Choices: Primary neuronal cultures or iPSC-derived neurons provide a more physiologically relevant system than immortalized cell lines, as they form complex synaptic networks.[10] High-content imaging allows for the simultaneous measurement of multiple parameters, offering a comprehensive view of the compound's effects.
Diagram 1.1: Phenotypic Screening Workflow
Caption: Workflow for phenotypic screening of 4-(Cyclohexylmethoxy)piperidine hydrochloride.
Protocol 1.2: Receptor Binding Profiling
Objective: To identify potential molecular targets of 4-(Cyclohexylmethoxy)piperidine hydrochloride by screening it against a panel of common CNS receptors, ion channels, and transporters.
Methodology:
-
Panel Selection: Utilize a commercially available CNS receptor profiling service (e.g., Eurofins' "SafetyScreen44" or similar). This panel should include a broad range of targets, such as:
-
Dopamine receptors (D1-D5)
-
Serotonin receptors (various subtypes)
-
Adrenergic receptors (alpha and beta subtypes)
-
Muscarinic and nicotinic acetylcholine receptors
-
GABA and glutamate receptors (including NMDA and AMPA)
-
Opioid receptors (mu, delta, kappa)
-
Key ion channels (e.g., sodium, potassium, calcium)
-
Neurotransmitter transporters (e.g., DAT, SERT, NET)
-
-
Binding Assays: The service will perform competitive radioligand binding assays. In these assays, a known radiolabeled ligand for each target is incubated with a preparation of the target receptor in the presence and absence of 4-(Cyclohexylmethoxy)piperidine hydrochloride.
-
Data Analysis: The results are typically reported as the percent inhibition of radioligand binding at a specific concentration of the test compound (e.g., 10 µM). A significant inhibition (typically >50%) suggests a potential interaction with that target.
Causality Behind Experimental Choices: A broad receptor binding screen is a cost-effective and rapid method to narrow down the potential molecular targets of a novel compound. This approach helps to prioritize subsequent, more detailed functional studies.
Tier 2: Target Validation and In Vitro Functional Characterization
Once a potential target or a set of targets has been identified in Tier 1, the next step is to validate these interactions and characterize the functional activity of 4-(Cyclohexylmethoxy)piperidine hydrochloride.
Protocol 2.1: In Vitro Functional Assays
Objective: To determine whether 4-(Cyclohexylmethoxy)piperidine hydrochloride acts as an agonist, antagonist, or modulator of the identified target(s).
Example Methodology (assuming the target is a G-protein coupled receptor, GPCR):
-
Cell Line Selection: Use a recombinant cell line (e.g., HEK293 or CHO) that stably expresses the target GPCR.
-
Assay Principle:
-
For Gs or Gq coupled receptors: Measure the accumulation of second messengers like cAMP or intracellular calcium, respectively.
-
For Gi coupled receptors: Measure the inhibition of forskolin-stimulated cAMP production.
-
-
Agonist Mode:
-
Treat the cells with increasing concentrations of 4-(Cyclohexylmethoxy)piperidine hydrochloride.
-
Measure the second messenger response.
-
Generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of 4-(Cyclohexylmethoxy)piperidine hydrochloride.
-
Stimulate the cells with a known agonist for the target receptor at its EC80 concentration.
-
Measure the inhibition of the agonist-induced response.
-
Generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration).
-
Data Presentation:
| Assay Mode | Parameter | Hypothetical Value |
| Agonist | EC50 | > 10 µM (No significant agonism) |
| Antagonist | IC50 | 500 nM |
Causality Behind Experimental Choices: Functional assays are crucial to move beyond simple binding and understand the biological consequence of the compound-target interaction. Using recombinant cell lines provides a clean and specific system to study the activity at a single target.
Diagram 2.1: Target Validation Workflow
Caption: Workflow for validating and characterizing the functional activity of the compound.
Tier 3: Preliminary In Vivo Assessment
After establishing in vitro activity, the next critical step is to assess the compound's effects in a living organism. This phase focuses on preliminary pharmacokinetics, blood-brain barrier penetration, and basic behavioral assays.
Protocol 3.1: Blood-Brain Barrier Permeability Assessment
Objective: To determine if 4-(Cyclohexylmethoxy)piperidine hydrochloride can cross the blood-brain barrier.
Methodology:
-
In Vitro BBB Model: The transwell assay is a widely used in vitro model of the BBB.[12]
-
Culture a monolayer of brain microvascular endothelial cells (BMECs) on a porous membrane separating two chambers (apical and basolateral).[12]
-
Introduce 4-(Cyclohexylmethoxy)piperidine hydrochloride to the apical (blood side) chamber.
-
Measure the concentration of the compound that crosses the membrane into the basolateral (brain side) chamber over time.
-
Calculate the permeability coefficient.
-
-
In Vivo Pharmacokinetic Study:
-
Administer a single dose of 4-(Cyclohexylmethoxy)piperidine hydrochloride to a small cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).
-
At various time points, collect blood and brain tissue samples.
-
Analyze the concentration of the compound in both plasma and brain homogenates using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp). A Kp value significantly greater than 0.1 is generally indicative of CNS penetration.
-
Causality Behind Experimental Choices: Assessing BBB permeability is a critical " go/no-go " decision point in CNS drug discovery.[13] A compound that cannot reach its target in the brain is unlikely to be effective. The combination of in vitro and in vivo models provides a comprehensive picture of a compound's ability to cross the BBB.[14]
Protocol 3.2: Basic Behavioral Assays
Objective: To evaluate the general in vivo effects of 4-(Cyclohexylmethoxy)piperidine hydrochloride on behavior.
Methodology:
-
Animal Model: Use naive mice or rats.
-
Dosing: Administer the compound at several doses, including a vehicle control.
-
Behavioral Tests:
-
Open Field Test: Assesses general locomotor activity and anxiety-like behavior.[15] Key readouts include distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Rotarod Test: Evaluates motor coordination and balance.[15] The latency to fall from a rotating rod is measured.
-
Elevated Plus Maze: A test for anxiety-like behavior based on the animal's natural aversion to open, elevated spaces.[15]
-
-
Data Analysis: Compare the performance of the compound-treated groups to the vehicle control group for each behavioral test.
Causality Behind Experimental Choices: These basic behavioral tests can provide initial insights into the compound's potential therapeutic class (e.g., sedative, anxiolytic, stimulant) and identify potential side effects (e.g., motor impairment).[15]
Diagram 3.1: In Vivo Assessment Logic
Caption: Decision-making flowchart for the preliminary in vivo assessment of a CNS drug candidate.
Conclusion and Future Directions
These application notes outline a systematic and logical approach to the initial stages of CNS drug discovery using 4-(Cyclohexylmethoxy)piperidine hydrochloride as a starting point. This tiered strategy, from broad phenotypic screening to targeted in vivo studies, allows for the efficient allocation of resources and provides a solid foundation for more advanced preclinical development.
Should 4-(Cyclohexylmethoxy)piperidine hydrochloride demonstrate a promising profile in these initial studies (i.e., a validated molecular target, functional activity, CNS penetration, and a desirable behavioral phenotype), the next steps would involve:
-
Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
Disease-Specific In Vivo Models: Testing the optimized compounds in animal models of specific CNS disorders (e.g., models of Alzheimer's disease, Parkinson's disease, depression, or anxiety).[16][17]
-
Safety Pharmacology and Toxicology Studies: A comprehensive evaluation of the compound's safety profile.[11]
By following this structured approach, researchers can effectively navigate the complexities of CNS drug discovery and unlock the therapeutic potential of novel chemical entities like 4-(Cyclohexylmethoxy)piperidine hydrochloride.
References
-
Oncodesign Services. (n.d.). CNS models | Autoimmune diseases | CRO services. Retrieved from [Link]
-
Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]
-
The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]
-
Frontiers Media S.A. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10. [Link]
-
PubMed. (2023, February 8). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Retrieved from [Link]
-
Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]
-
IRBM. (n.d.). BBB Assay Service. Retrieved from [Link]
-
NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]
-
PMC. (n.d.). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Essential CNS drug development – pre-clinical development (Chapter 3). Retrieved from [Link]
-
LookChem. (n.d.). Cas 2185-93-5,1-[1-(p-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. Retrieved from [Link]
-
Northwestern Medical Journal. (2025, April 30). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]
-
Journal of Basic and Clinical Pathophysiology. (2013). Synthesis and study of anticonvulsant effect of 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as a new derivative of phencyclidine in PTZ-induced kindling model in male mice. Retrieved from [Link]
-
Arkivoc. (n.d.). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Retrieved from [Link]
- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
Sources
- 1. nwmedj.org [nwmedj.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 5. medical.researchfloor.org [medical.researchfloor.org]
- 6. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. neuroproof.com [neuroproof.com]
- 11. In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs [creative-biolabs.com]
- 12. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 13. irbm.com [irbm.com]
- 14. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. medicilon.com [medicilon.com]
- 16. CNS models | Autoimmune diseases | CRO services [oncodesign-services.com]
- 17. wuxibiology.com [wuxibiology.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-(Cyclohexylmethoxy)piperidine hydrochloride
Executive Summary
This guide addresses the synthesis of 4-(Cyclohexylmethoxy)piperidine hydrochloride , a critical building block in the development of GPCR ligands and kinase inhibitors. The synthesis hinges on the successful O-alkylation of a hindered secondary alcohol (4-hydroxypiperidine scaffold) followed by N-deprotection.
Users frequently encounter issues with incomplete conversion during alkylation and hygroscopic gum formation during salt isolation. This guide provides optimized protocols and a troubleshooting matrix to resolve these bottlenecks.
Part 1: Synthetic Workflow & Logic
The synthesis is a two-step sequence. We recommend the Williamson Ether Synthesis route using N-Boc protection, as it minimizes side reactions (N-alkylation) and simplifies purification compared to reductive etherification strategies.
Visual Workflow (Graphviz)
Caption: Optimized synthetic pathway avoiding N-alkylation side products.
Part 2: Module 1 - The O-Alkylation (Critical Step)
Objective: Synthesize tert-butyl 4-(cyclohexylmethoxy)piperidine-1-carboxylate. Challenge: The secondary alcohol at the 4-position is sterically hindered, making it a poor nucleophile compared to the competing elimination reaction of the alkyl halide.
Optimized Protocol
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF (or DMSO) | Polar aprotic solvents solvate the cation (Na+), leaving the alkoxide "naked" and more reactive [1]. THF is often too slow for this substrate. |
| Base | NaH (60% in oil) | Irreversible deprotonation drives the equilibrium. Weaker bases (e.g., KOH) generate water, killing the reaction. |
| Stoichiometry | 1.2 - 1.5 eq. Base | Excess base ensures complete deprotonation of the alcohol before halide addition. |
| Temperature | 60°C - 80°C | Activation energy for secondary alkoxide SN2 is high. Room temperature is insufficient. |
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.
-
Activation: Suspend NaH (1.5 eq) in anhydrous DMF at 0°C.
-
Addition: Add N-Boc-4-hydroxypiperidine (1.0 eq) dissolved in DMF dropwise. Wait 30 mins for H₂ evolution to cease.
-
Critical: If bubbling continues, do not add the halide yet.
-
-
Alkylation: Add (Bromomethyl)cyclohexane (1.2 eq) dropwise.
-
Reaction: Heat to 70°C and stir for 12–18 hours.
-
Workup: Quench with water (carefully!). Extract with EtOAc.[1] Wash organic layer with LiCl (5% aq) to remove DMF.
Troubleshooting Guide: Alkylation
Q: My reaction mixture turned dark brown/black.
-
Cause: Oxidation of DMF or decomposition of the amine protecting group at high temps (>100°C).
-
Fix: Keep temperature strictly below 80°C. Degas DMF prior to use. The color usually does not affect the product yield significantly if purification is thorough.
Q: I see a new spot on TLC, but it's the elimination product (Methylenecyclohexane).
-
Cause: The alkoxide acted as a base (E2 elimination) rather than a nucleophile (SN2), likely due to high temperature or steric bulk.
-
Fix: Reduce temperature to 60°C and extend reaction time. Ensure you are using (Bromomethyl)cyclohexane (primary halide) and not a secondary halide analog.
Q: Low conversion (<30%) of starting material.
-
Cause: "Dead" NaH (hydrolyzed by moisture) or wet solvent.
-
Fix: Test NaH activity by adding a drop of water to a small sample (should fizz violently). Use fresh anhydrous DMF (water content <50 ppm).
Part 3: Module 2 - Deprotection & Salt Formation
Objective: Cleave the Boc group and isolate the hydrochloride salt.
Optimized Protocol
-
Dissolution: Dissolve the purified intermediate in minimal 1,4-dioxane or Et₂O.
-
Acidification: Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Reaction: Warm to room temperature. Stir 2-4 hours.
-
Isolation: The product should precipitate. Dilute with excess Et₂O to maximize precipitation. Filter and wash with Et₂O.
Troubleshooting Guide: Salt Isolation
Q: The product didn't precipitate; it formed a sticky gum/oil.
-
Cause: Presence of residual DMF or excess water; or the salt is naturally hygroscopic.
-
Fix (Trituration): Decant the supernatant. Add fresh anhydrous Et₂O or Hexanes. Sonicate the gum vigorously until it turns into a white powder.
-
Fix (Solvent Swap): Dissolve the gum in a minimum amount of MeOH, then add Et₂O dropwise until cloudy. Store in the freezer (-20°C) to induce crystallization [2].
Q: The melting point is lower than reported (Literature: ~200°C+ for similar analogs).
-
Cause: Trapped solvent or mixed salt forms.
-
Fix: Dry the solid in a vacuum oven at 40°C over P₂O₅ overnight.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use N-Benzyl protection instead of N-Boc? A: Yes, but removing the Benzyl group requires Hydrogenation (Pd/C, H₂). The ether linkage is generally stable to these conditions, but Boc removal (acid hydrolysis) is operationally simpler and avoids catalyst poisoning risks often seen with amine salts.
Q: Why do I need to wash with LiCl during workup? A: DMF is miscible with water and organic solvents, making it hard to remove. Washing with 5% Lithium Chloride (LiCl) solution pulls DMF into the aqueous phase more effectively than water or brine alone, preventing it from interfering with the subsequent crystallization [3].
Q: Is the free base stable? A: The free base is an oil and is prone to oxidation (N-oxide formation) upon long-term storage. We strongly recommend storing it as the HCl salt , which is a stable crystalline solid.
References
-
Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).
-
BenchChem. (2025).[2] "Improving reaction conditions for Williamson ether synthesis." (General optimization for hindered substrates). Link
- Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 62, 7512–7515.
-
Sigma-Aldrich. "4-(Cyclohexylmethoxy)piperidine hydrochloride Product Page." (Confirmation of commercial availability and salt form). Link
-
Patent US6437136B2. "Process for the preparation of piperidine derivatives." (Analogous conditions for piperidine ether synthesis). Link
Sources
Technical Support Center: Enhancing the Bioavailability of 4-(Cyclohexylmethoxy)piperidine Hydrochloride Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-(cyclohexylmethoxy)piperidine hydrochloride derivatives. Its purpose is to provide in-depth, actionable insights into overcoming the common challenge of poor oral bioavailability. This guide moves beyond simple procedural lists to explain the scientific reasoning behind experimental choices, ensuring a robust and reproducible approach to formulation and development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions that often arise during the early stages of development.
Q1: What are the primary factors that typically limit the oral bioavailability of piperidine derivatives like 4-(cyclohexylmethoxy)piperidine hydrochloride?
A1: The oral bioavailability of these derivatives is most commonly hindered by two main factors:
-
Poor Aqueous Solubility: While the hydrochloride salt form is intended to improve solubility, the parent molecule may still possess high lipophilicity, leading to low dissolution rates in the gastrointestinal (GI) tract.[1][2] The interplay between the molecule's structure and the pH of the GI fluids can significantly impact how much of the drug dissolves and is available for absorption.[1]
-
Extensive First-Pass Metabolism: Piperidine-containing compounds are often substrates for cytochrome P450 (CYP) enzymes, particularly in the liver and gut wall.[3][4] This "first-pass effect" can substantially reduce the amount of active drug that reaches systemic circulation, even if it is well-absorbed from the intestine.[3]
Q2: My 4-(cyclohexylmethoxy)piperidine hydrochloride derivative shows high permeability in my Caco-2 assay, but the in vivo oral bioavailability in my rat model is disappointingly low. What is the most likely reason for this discrepancy?
A2: This is a classic scenario that strongly suggests extensive first-pass metabolism.[3] The Caco-2 model is an excellent tool for assessing intestinal permeability but does not fully replicate the metabolic activity of the liver.[3] Your compound is likely being absorbed efficiently across the intestinal wall but is then rapidly metabolized by the liver before it can be distributed throughout the body.[3]
Q3: How can I determine if my piperidine derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: The gold standard in vitro method is a bidirectional Caco-2 permeability assay.[3] In this experiment, you measure the transport of your compound from the apical (gut lumen) to the basolateral (blood) side and vice versa. A significantly higher basolateral-to-apical transport rate (efflux ratio > 2) indicates that your compound is being actively pumped out by efflux transporters.[3]
Q4: What are some initial formulation strategies to consider for a poorly soluble 4-(cyclohexylmethoxy)piperidine hydrochloride derivative?
A4: For early-stage studies, several strategies can be employed to improve solubility and dissolution:
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[2][5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[5][7][8] These formulations form fine emulsions in the GI tract, increasing the surface area for absorption and potentially utilizing lymphatic uptake to bypass some first-pass metabolism.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming an inclusion complex with improved aqueous solubility.[5][9]
Part 2: Troubleshooting Guides
This section provides structured approaches to common experimental hurdles.
Scenario 1: Low Aqueous Solubility and Dissolution Rate
Problem: The 4-(cyclohexylmethoxy)piperidine hydrochloride derivative exhibits poor solubility in simulated gastric and intestinal fluids, leading to a low dissolution rate.
Troubleshooting Workflow:
Caption: Workflow for addressing high first-pass metabolism.
Step-by-Step Protocol:
-
In Vitro Metabolic Stability Assessment:
-
Protocol: Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time. [3] * Rationale: This provides an intrinsic clearance value, which is a measure of how quickly the liver can metabolize the drug.
-
-
Metabolite Identification:
-
Protocol: Analyze the samples from the metabolic stability assay using LC-MS/MS to identify the major metabolites.
-
Rationale: Knowing the structure of the metabolites reveals the "soft spots" in the molecule that are susceptible to metabolism.
-
-
Structural Modification Strategies:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl group) near the metabolic soft spots to prevent enzyme access. [3] * Fluorination: Replace metabolically labile C-H bonds with C-F bonds. The high strength of the C-F bond can significantly increase metabolic stability. [3] * Reduce Lipophilicity: Decrease the compound's logP/logD by introducing polar functional groups. This can reduce its affinity for metabolic enzymes. [3] Data Presentation:
-
| Modification Strategy | Rationale | Potential Impact on Bioavailability |
| Blocking Sites of Metabolism | Steric hindrance prevents enzyme binding. | Can significantly increase bioavailability if metabolism is the primary clearance pathway. |
| Fluorination | C-F bond is more stable than C-H bond. | Can improve metabolic stability and bioavailability. |
| Reduce Lipophilicity | Decreases affinity for metabolic enzymes. | May improve bioavailability but could also reduce permeability if lipophilicity is too low. |
Part 3: Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a compound and assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (for monitoring monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on permeable supports and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (in HBSS) to either the apical (A) or basolateral (B) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
At the end of the experiment, measure the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests active efflux. [3]
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance of a compound in the liver.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Positive control compounds (e.g., testosterone, verapamil)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
References
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
- Gotta, V., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 848395.
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved February 22, 2026, from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Inovace. Retrieved February 22, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). Semantic Scholar. Retrieved February 22, 2026, from [Link]
- Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 2359.
-
Piperidine. (n.d.). Solubility of Things. Retrieved February 22, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. Retrieved February 22, 2026, from [Link]
-
4-(Cyclohexylmethyl)piperidine hydrochloride. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Ascendia Pharma. Retrieved February 22, 2026, from [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. (2021). Ovid. Retrieved February 22, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). MDPI. Retrieved February 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Profiling of 4-(Cyclohexylmethoxy)piperidine HCl: Aliphatic vs. Aromatic Ether Scaffolds in Drug Design
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, saturated scaffolds is a critical strategy to improve solubility, selectivity, and metabolic stability—a concept known as increasing the fraction of
4-(Cyclohexylmethoxy)piperidine hydrochloride represents a pivotal building block in this transition. It serves as a saturated bioisostere to the classical 4-(benzyloxy)piperidine scaffold. While the benzyl ether motif offers
This guide compares 4-(Cyclohexylmethoxy)piperidine against its primary aromatic and aliphatic analogs, providing experimental protocols for its synthesis and application in GPCR and ion-channel ligand design.
Comparative Analysis: The Piperidine Ether Landscape
The choice of the ether appendage on the 4-position of the piperidine ring dramatically alters the physicochemical profile and binding mode of the final drug candidate.
Table 1: Physicochemical & Functional Comparison
| Feature | 4-(Cyclohexylmethoxy)piperidine | 4-(Benzyloxypiperidine) | 4-Phenoxypiperidine |
| Structure Type | Aliphatic Ether (Saturated) | Aralkyl Ether (Aromatic) | Aryl Ether (Direct Link) |
| Dominant Interaction | Hydrophobic / Van der Waals | ||
| Shape (3D) | Chair conformation (Bulky) | Planar aromatic ring | Planar, rigid linker |
| Lipophilicity (ClogP) | High (~2.5 - 3.0) | Moderate (~1.8 - 2.2) | Low-Moderate |
| Metabolic Liability | Low (Oxidation at ring carbons) | High (Aromatic hydroxylation) | High (O-dealkylation) |
| Receptor Selectivity | High (Shape-driven pockets) | Broad (Promiscuous binding) | Moderate |
| Key Application | Sigma receptors, Orexin antagonists | Dopamine (D4), LSD1 inhibitors | SSRIs, antipsychotics |
Deep Dive: Why Choose the Cyclohexyl Motif?
-
Metabolic Stability: The benzyl group is a "soft spot" for Cytochrome P450 enzymes, which readily hydroxylate the phenyl ring. The cyclohexyl group lacks this
-system, forcing enzymes to attack the more sterically hindered methylene carbons, often resulting in a longer half-life ( ). -
Entropic Penalties: The cyclohexyl ring is relatively rigid (chair conformation). When binding to a hydrophobic pocket, it pays a lower entropic penalty compared to a flexible alkyl chain, potentially increasing potency.[1]
-
Selectivity (The Orexin Case Study): In the development of Orexin receptor antagonists (SORAs), subtle changes from phenyl to cyclohexyl ethers on piperidine scaffolds have been shown to flip selectivity between OX1R and OX2R subtypes by exploiting specific hydrophobic sub-pockets that cannot accommodate the flat phenyl ring [1, 2].
Experimental Protocols
Protocol A: Synthesis of 4-(Cyclohexylmethoxy)piperidine HCl
Rationale: Direct alkylation of piperidine is messy. We utilize a Boc-protection strategy to ensure regioselectivity at the oxygen, followed by salt formation for stability.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
(Bromomethyl)cyclohexane (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.5 eq)
-
DMF (Anhydrous)
-
4M HCl in Dioxane
Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF at 0°C.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of
gas will occur. Stir for 30 min at 0°C until gas evolution ceases (Formation of the alkoxide). -
Alkylation: Add (Bromomethyl)cyclohexane dropwise. Warm to room temperature and stir for 12-18 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot should disappear.
-
-
Quench & Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. Dry over and concentrate. -
Deprotection: Dissolve the crude intermediate in minimal DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours. A white precipitate should form.
-
Isolation: Filter the solid. Wash with diethyl ether to remove non-polar impurities. Dry under vacuum to yield 4-(Cyclohexylmethoxy)piperidine hydrochloride as a white crystalline solid.
Protocol B: Solubility & LogP Determination (Shake-Flask Method)
Rationale: Calculated LogP (cLogP) often fails for salts. This protocol validates the actual lipophilicity of the free base at physiological pH.
-
Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Pre-saturate both phases by stirring together for 24h.
-
Dissolution: Dissolve 5 mg of the HCl salt in the aqueous phase.
-
Equilibration: Add an equal volume of the octanol phase. Shake for 4 hours at 25°C.
-
Analysis: Separate phases. Analyze the concentration of the compound in both phases using HPLC-UV (210 nm detection—note: this compound lacks a strong chromophore, so LC-MS is preferred if available).
-
Calculation:
.
Visualizing the Decision Process
The following diagrams illustrate the decision logic for selecting this scaffold and the synthetic pathway described above.
Diagram 1: Scaffold Selection Logic (SAR)
Caption: Decision tree for selecting between Cyclohexyl, Benzyl, and Phenoxy ether scaffolds based on receptor pocket topology.
Diagram 2: Synthetic Workflow
Caption: Step-by-step synthetic pathway from Boc-protected precursor to the final Hydrochloride salt.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
- Baxter, C. A., et al. (2011). The Discovery of Dual Orexin Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual reference on piperidine ether SAR).
-
Chem-Impex International. (n.d.). 4-Cyclohexylpiperidine Hydrochloride Product Data.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Gottschling, D., et al. (2015). Discovery of Piperidine Ethers as Selective Orexin Receptor Antagonists (SORAs).[2] Journal of Medicinal Chemistry. (Demonstrates the selectivity shift between phenyl and cyclohexyl ethers).
Sources
Navigating the Uncharted: The Apparent Paucity of SAR Data for 4-(Cyclohexylmethoxy)piperidine Hydrochloride Derivatives
A comprehensive investigation into the structure-activity relationship (SAR) of 4-(cyclohexylmethoxy)piperidine hydrochloride derivatives reveals a notable scarcity of dedicated research in publicly accessible scientific literature. Despite extensive searches of chemical and pharmacological databases, no specific studies detailing the synthesis and systematic evaluation of this particular class of compounds were identified. This suggests that the SAR for this scaffold may not be extensively explored or, if such studies exist, they are not widely disseminated in the public domain.
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including analgesia, oncology, and neurology.[1][2][3] The versatility of the piperidine ring allows for diverse substitutions at its various positions, enabling fine-tuning of pharmacological properties. The 4-position, in particular, is a common site for modification to influence receptor binding, selectivity, and pharmacokinetic profiles.[4][5]
The "cyclohexylmethoxy" group at the 4-position of the piperidine ring introduces a combination of lipophilicity and conformational flexibility, which could be advantageous for interactions with various biological targets. The cyclohexyl group can explore different spatial orientations, potentially leading to enhanced binding affinity.[6] The ether linkage provides a degree of rotational freedom, while the methoxy group could act as a hydrogen bond acceptor.
For researchers interested in exploring the potential of the 4-(cyclohexylmethoxy)piperidine scaffold, a systematic SAR study would be a logical starting point. Such an investigation would likely involve the synthesis of a library of analogs with variations in several key positions:
-
The Cyclohexyl Ring: Modifications could include altering the ring size (e.g., cyclopentyl, cycloheptyl), introducing substituents on the ring, or exploring different stereoisomers (cis/trans).
-
The Methylene Linker: The length of the alkyl chain connecting the cyclohexyl ring and the piperidine ether could be varied to probe the optimal distance for target engagement.
-
The Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a crucial site for modification, often influencing receptor selectivity and pharmacokinetic properties. A range of substituents, from small alkyl groups to larger aromatic moieties, could be explored.
A hypothetical workflow for a comprehensive SAR study of this compound class is outlined below.
Experimental Protocols
General Synthetic Scheme for 4-(Cyclohexylmethoxy)piperidine Analogs
A plausible synthetic route to access 4-(cyclohexylmethoxy)piperidine derivatives would likely involve the Williamson ether synthesis, starting from a commercially available 4-hydroxypiperidine derivative and a suitable cyclohexylmethyl halide. Subsequent modification of the piperidine nitrogen would provide a library of analogs.
Step 1: Synthesis of the Core Scaffold
-
To a solution of N-protected-4-hydroxypiperidine in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH) at 0 °C.
-
Allow the reaction to stir for 30 minutes to facilitate the formation of the alkoxide.
-
Add cyclohexylmethyl bromide (or a related electrophile) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the N-protected 4-(cyclohexylmethoxy)piperidine.
Step 2: Deprotection of the Piperidine Nitrogen
-
Deprotect the nitrogen of the piperidine ring using standard conditions appropriate for the chosen protecting group (e.g., TFA for Boc deprotection, hydrogenolysis for Cbz deprotection).
-
Neutralize the resulting salt to obtain the free base of 4-(cyclohexylmethoxy)piperidine.
Step 3: Diversification at the Piperidine Nitrogen
-
To a solution of 4-(cyclohexylmethoxy)piperidine in a suitable solvent, add an appropriate electrophile (e.g., an alkyl halide, acyl chloride, or an aldehyde for reductive amination).
-
Add a base if necessary to scavenge any acid produced during the reaction.
-
Stir the reaction at room temperature or with heating until completion.
-
Purify the final compounds by chromatography or recrystallization.
-
The hydrochloride salts can be prepared by treating the final free bases with a solution of HCl in a suitable solvent like ether or isopropanol.
Biological Evaluation
The choice of biological assays would depend on the therapeutic target of interest. Given the structural features of the scaffold, these compounds could be screened against a panel of G-protein coupled receptors (GPCRs), ion channels, or enzymes. A typical primary screen would involve a binding assay to determine the affinity of the compounds for the target. Active compounds would then be progressed to functional assays to determine their efficacy (agonist, antagonist, or inverse agonist activity).
Data Presentation
In the absence of experimental data for the specific topic, a template for a comparative data table is provided below. This table would be populated with data from the biological assays.
| Compound ID | R1 (N-substituent) | R2 (Cyclohexyl substituent) | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Selectivity vs. Other Targets |
| Lead-01 | H | H | Data | Data | Data |
| Analog-01 | CH3 | H | Data | Data | Data |
| Analog-02 | Benzyl | H | Data | Data | Data |
| Analog-03 | H | 4-OH | Data | Data | Data |
Visualization of Concepts
The logical flow of a typical SAR study can be visualized as follows:
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Conclusion
While the specific SAR of 4-(cyclohexylmethoxy)piperidine hydrochloride derivatives remains an open area of investigation, the principles of medicinal chemistry provide a clear roadmap for how such a study could be conducted. The lack of published data presents an opportunity for researchers to explore a novel chemical space and potentially uncover new bioactive compounds. Future work in this area would be valuable to the broader scientific community, contributing to the ever-expanding knowledge of piperidine-based pharmacophores.
References
- Franko, B. V., & Lunsford, C. D. (1960). Derivatives of 4-Substituted Piperidines. III. Derivatives of 4-Phenyl-4-piperidinemethanol. Journal of Medicinal and Pharmaceutical Chemistry, 2(5), 523–540.
- Meltzer, P. C., Liang, A. Y., & Brown, H. (1997). The 4-Substituted Piperidine Ring and CNS Activity. Journal of Medicinal Chemistry, 40(16), 2661–2673.
-
Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. [Link]
-
RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
DUT Open Scholar. (2014). Pharmacological screening of synthetic piperidine derivatives. [Link]
-
PMC. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (1997). PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. [Link]
-
Longdom Publishing. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]
-
Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
PMC. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
Sources
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Cyclohexylmethoxy)piperidine Hydrochloride
This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Cyclohexylmethoxy)piperidine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles and regulatory standards, designed to provide drug development professionals with a reliable and trustworthy resource.
Hazard Assessment and Chemical Profile
Understanding the chemical nature and associated hazards of a compound is the cornerstone of its safe handling and disposal. 4-(Cyclohexylmethoxy)piperidine hydrochloride is a piperidine derivative. The piperidine moiety is a known hazardous chemical class, and its derivatives often share similar toxicological profiles.[1] Piperidine itself is classified as a flammable, toxic, and corrosive substance that can cause severe skin burns and eye damage.[2][3][4]
While specific toxicological data for 4-(Cyclohexylmethoxy)piperidine hydrochloride is limited, the hazards can be inferred from its structural components: the piperidine ring and the hydrochloride salt. Exposure to piperidines can lead to increased blood pressure, nausea, muscular weakness, and irritation of the skin, eyes, and respiratory system.[1] As a hydrochloride salt, the compound is likely a solid and may release toxic and corrosive hydrogen chloride gas upon thermal decomposition.[5][6]
Therefore, 4-(Cyclohexylmethoxy)piperidine hydrochloride must be treated as a hazardous substance. The primary hazards are expected to be:
-
Acute Toxicity (Oral): Piperidine hydrochloride is toxic if swallowed.[5][7]
-
Skin and Eye Irritation/Corrosion: Structurally similar compounds are known to cause skin and eye irritation.[8] Direct contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[8]
| Property | Information |
| Chemical Name | 4-(Cyclohexylmethoxy)piperidine hydrochloride |
| CAS Number | 1185298-81-0 |
| Molecular Formula | C₁₂H₂₄ClNO |
| Primary Hazards | Assumed Toxic if Swallowed, Skin/Eye Irritant, Respiratory Irritant.[5][7][8] |
| Incompatibilities | Strong oxidizing agents, strong bases.[5][9] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Chloride (HCl) gas.[5][6][9] |
Regulatory Framework: The Foundation of Compliance
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] These regulations mandate that any chemical waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity be managed as hazardous waste.[11] Given its toxicological profile, 4-(Cyclohexylmethoxy)piperidine hydrochloride falls under this purview.
Key Regulatory Mandates:
-
No Drain or Trash Disposal: It is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[10][12]
-
Waste Accumulation: Hazardous waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[11][12][13]
-
Documentation: All waste generation must be documented to maintain a clear chain of custody for disposal.[10]
Core Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of 4-(Cyclohexylmethoxy)piperidine hydrochloride in its various forms. The process begins with the identification of the waste stream and ends with its safe, compliant storage pending pickup by a licensed hazardous waste disposal company.
Protocol 1: Disposal of Solid 4-(Cyclohexylmethoxy)piperidine Hydrochloride
This procedure applies to the pure compound, excess reagent, or solid residues from reaction workups.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
-
Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to prevent inhalation of dust.
-
Containment:
-
Carefully transfer the solid waste into a designated hazardous waste container made of a compatible material, such as a high-density polyethylene (HDPE) jar with a screw-top lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
-
-
Labeling: Immediately affix a completed hazardous waste label to the container. The label must include the full chemical name "4-(Cyclohexylmethoxy)piperidine hydrochloride," the approximate quantity, accumulation start date, and the hazard classification (Toxic).[13]
-
Storage: Secure the lid tightly. Store the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like strong bases and oxidizers.[12]
Protocol 2: Disposal of Contaminated Debris
This applies to disposable items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.
-
Segregation: Collect all contaminated solid debris separately from non-hazardous waste.
-
Containment: Place the debris into a designated container for solid hazardous waste. This is often a puncture-resistant container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list the chemical contaminant: "Debris contaminated with 4-(Cyclohexylmethoxy)piperidine hydrochloride."
-
Storage: Keep the container sealed and store it in the SAA pending disposal.
Protocol 3: Disposal of Solutions Containing 4-(Cyclohexylmethoxy)piperidine Hydrochloride
This procedure applies to aqueous or organic solutions containing the compound. Under no circumstances should these solutions be disposed of down the drain. [5]
-
Containment:
-
Pour the waste solution into a dedicated liquid hazardous waste container made of a compatible material (e.g., HDPE or glass, depending on the solvent).
-
Maintain separate waste streams for aqueous and organic solvent waste unless your institution's protocol allows for mixing specific compatible solvents.
-
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[14]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical components by their full name and percentage, including solvents (e.g., "Methanol 95%, 4-(Cyclohexylmethoxy)piperidine hydrochloride 5%").[13]
-
Storage: Keep the container tightly capped at all times, except when adding waste.[13] Store it in the SAA within a secondary containment bin to mitigate potential leaks.
Decontamination and Spill Management
Effective decontamination and spill response are critical to maintaining a safe laboratory environment.
Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (one in which the compound is soluble, such as water or an alcohol) into the appropriate liquid hazardous waste container.
-
Wash: Wash the glassware with soap and water as usual.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Response Protocol
This protocol is for minor spills that can be safely managed by laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat. If the compound is a powder, consider a respirator.
-
Containment & Cleanup:
-
For Solid Spills: Gently cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.[2] Carefully sweep the material into a container for solid hazardous waste.
-
For Liquid Spills: Cover the spill with a chemical spill absorbent pad or other inert absorbent material.
-
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as contaminated debris. Follow with a soap and water wash.
-
Disposal: All cleanup materials must be disposed of as hazardous waste according to Protocol 2.
Waste Minimization: A Best Practice
In accordance with federal and state regulations, laboratories should actively seek to minimize the generation of hazardous waste.[11]
-
Order Appropriately: Purchase and use the smallest quantity of the chemical necessary for your research.[11]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials.[11]
-
Scale Down Experiments: Whenever possible, utilize microscale chemistry techniques to reduce the volume of reagents used and waste generated.
References
- Daniels Health. (2025, May 21).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- University of Alabama at Birmingham.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Sigma-Aldrich. (2025, September 23).
- Fisher Scientific. (2023, March 16).
- IPCS. International Chemical Safety Cards (ICSC): Piperidine.
- Santa Cruz Biotechnology, Inc.
- Ing. Petr Švec - PENTA s.r.o. (2024, May 7).
- Carl ROTH. (2025, March 31).
- Sigma-Aldrich. Product Page: 4-(Cyclohexylmethoxy)piperidine hydrochloride.
- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride.
- PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride.
- Jubilant Ingrevia Limited. (2024, January 2).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. danielshealth.com [danielshealth.com]
- 11. odu.edu [odu.edu]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
